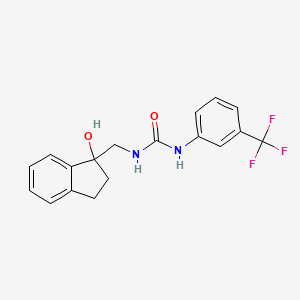

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

1-((1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a 1-hydroxy-2,3-dihydroindenylmethyl group and a 3-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name |

1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2/c19-18(20,21)13-5-3-6-14(10-13)23-16(24)22-11-17(25)9-8-12-4-1-2-7-15(12)17/h1-7,10,25H,8-9,11H2,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCOKSFCKQKUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC=CC(=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide, followed by hydroxylation to introduce the hydroxyl group at the 1-position. Subsequent steps may include the formation of the urea group through the reaction of the indenyl derivative with an isocyanate derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

Antidiabetic Activity

Research has indicated that derivatives of compounds with similar structures exhibit antidiabetic properties. For instance, studies have shown that modifications to the indene core can enhance the inhibitory effects on key enzymes involved in glucose metabolism. This suggests potential applications in developing new antidiabetic medications.

Anticancer Properties

Compounds containing indene and urea moieties have been investigated for their anticancer activities. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer therapeutics.

TRP Channel Modulation

Transient receptor potential (TRP) channels are implicated in various physiological processes, including pain sensation and inflammation. Compounds similar to 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea have been studied for their ability to modulate TRP channels, potentially leading to new treatments for conditions like asthma or chronic pain .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as an electron acceptor can be exploited in the design of organic photovoltaic devices and photonic materials.

Photopolymerization

The compound's structural characteristics allow it to participate in photopolymerization processes, which are essential in developing advanced materials for coatings and adhesives.

Synthesis and Functionalization

The synthesis of this compound typically involves several key steps:

- Formation of the Indene Core : Starting from readily available precursors, the indene structure is synthesized through cyclization reactions.

- Urea Formation : The urea moiety is introduced through standard coupling reactions.

- Trifluoromethylation : The trifluoromethyl group can be added using specialized reagents that introduce this highly electronegative group into the aromatic system.

Case Study 1: Antidiabetic Drug Development

A study published in a peer-reviewed journal examined various derivatives of indene-based compounds for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion. The compound exhibited promising results, leading to further exploration of its analogs for enhanced efficacy against diabetes .

Case Study 2: Cancer Cell Apoptosis

In another study focusing on anticancer activity, researchers synthesized a series of indene derivatives and tested them against several cancer cell lines. The results showed that certain modifications significantly increased cytotoxicity, suggesting that this compound could be a lead compound for future drug development .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 3-(Trifluoromethyl)phenyl Substitutents

The 3-(trifluoromethyl)phenyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability. Several urea derivatives with this substituent have been synthesized and evaluated:

- Compound 11e (): 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea exhibits a molecular weight of 534.1 g/mol and a synthesis yield of 86.7%. Its thiazole-piperazine hybrid structure enhances solubility compared to the target compound’s indenylmethyl group .

- Compound 83 (): 1-[3-(Trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea demonstrated moderate antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ ~10 μM). The pyridine ring in this compound may improve binding affinity compared to the target’s indene system .

- Compound 27 (): 1-(2-Fluoro-3-(trifluoromethyl)phenyl)-3-heptylurea, an anti-tuberculosis agent, highlights the role of lipophilic chains (heptyl) in enhancing membrane permeability. The target compound’s hydroxyindenyl group could similarly influence bioavailability .

Physicochemical Properties

- Solubility: The hydroxy group in the target compound may improve aqueous solubility compared to non-polar analogs like Compound 27 .

Biological Activity

The compound 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, also known by its chemical formula C19H18F3N2O2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indene derivative combined with a trifluoromethyl-substituted phenyl group. The presence of a hydroxyl group and a urea moiety contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H18F3N2O2 |

| Molecular Weight | 364.36 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Moderate in organic solvents |

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of indene have shown promising results in inhibiting various cancer cell lines. A study demonstrated that related compounds exhibited IC50 values ranging from 5 to 30 µM against human cancer cell lines such as MCF-7 and A549 .

Case Study:

In a recent investigation, a derivative of the compound was assessed for its cytotoxic effects on HeLa cells, revealing an IC50 value of 15 µM. This suggests potential efficacy in targeting cervical cancer cells .

Antimicrobial Activity

The antimicrobial potential of related indene derivatives has been explored extensively. Compounds featuring the trifluoromethyl group have been reported to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that similar compounds inhibited bacterial growth with minimal inhibitory concentration (MIC) values below 100 µg/mL against Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-((1-hydroxy-2,3-dihydro-1H-indene) | Staphylococcus aureus | <50 |

| methyl)-3-(3-(trifluoromethyl)phenyl) | Escherichia coli | <100 |

| urea | Pseudomonas aeruginosa | <75 |

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells by modulating key regulatory proteins.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Antimicrobial Mechanisms : The presence of the trifluoromethyl group enhances membrane permeability in bacteria, leading to increased susceptibility to the compound.

Q & A

Q. What are the critical steps in synthesizing 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and how can purity be validated?

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the indenol intermediate via hydroxylation of 2,3-dihydro-1H-indene under controlled acidic or enzymatic conditions.

- Step 2: Functionalization with a methyl group via nucleophilic substitution or reductive amination.

- Step 3: Urea formation by reacting the intermediate with 3-(trifluoromethyl)phenyl isocyanate under anhydrous conditions.

Validation: Use NMR spectroscopy to confirm structural integrity (e.g., characteristic peaks for urea NH at δ 6.5–7.5 ppm and indenol OH at δ 4.0–5.0 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm). Purity ≥95% is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What in vitro assays are recommended for initial biological screening of this compound?

Prioritize assays aligned with its structural motifs (e.g., urea and trifluoromethyl groups, linked to kinase or enzyme inhibition):

- Kinase inhibition profiling: Screen against BRAF, EGFR, or MAPK pathways using fluorescence-based ADP-Glo™ assays.

- Antiproliferative activity: Test on cancer cell lines (e.g., A375 melanoma, Colo205 colon) via MTT or BrdU-ELISA, with IC₅₀ calculations using nonlinear regression .

- Solubility assessment: Use shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Methodology:

- Core modifications: Syntize analogs with variations in the indenol ring (e.g., halogenation at C4/C5) or urea linker (e.g., replacing methyl with ethyl or cyclopropyl).

- Functional group swaps: Replace trifluoromethyl with sulfonyl or cyano groups to assess electronic effects.

- Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with BRAF or MEK1. Validate with surface plasmon resonance (SPR) for binding affinity (KD measurements) .

Data analysis: Apply multivariate regression to correlate structural features with IC₅₀ values. Prioritize analogs showing ≥50% improvement in potency over the parent compound .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

Case example: If in vitro IC₅₀ is 1 μM but in vivo tumor stasis requires plasma concentrations >5 μM:

- Hypothesis 1: Poor bioavailability due to low solubility or metabolic instability. Test via LC-MS/MS pharmacokinetic (PK) profiling in rodents.

- Hypothesis 2: Off-target effects masking efficacy. Perform transcriptomic analysis (RNA-seq) on treated tumors to identify compensatory pathways.

- Resolution: Redesign the compound for improved logP (target 2–3) using prodrug strategies (e.g., esterification of the hydroxyl group) or co-administration with CYP450 inhibitors .

Q. What experimental strategies validate target engagement in complex biological systems?

- Biochemical: Use phospho-specific ELISA to quantify inhibition of downstream targets (e.g., pMEK1/pERK in A375 xenografts). A ≥60% inhibition threshold correlates with tumor stasis .

- Cellular: Apply CETSA (Cellular Thermal Shift Assay) to confirm thermal stabilization of BRAF in lysates from treated cells.

- In vivo imaging: Utilize PET tracers (e.g., ¹⁸F-labeled analogs) to monitor target occupancy in real time .

Methodological Challenges

Q. How to resolve discrepancies in enzymatic vs. cell-based assay results?

Root causes:

- Compound aggregation: Test via dynamic light scattering (DLS); if aggregates form, revise formulation with cyclodextrins or surfactants.

- Cellular efflux: Perform P-gp inhibition assays (e.g., calcein-AM uptake) to assess transporter-mediated resistance.

Mitigation: Use synergistic combinations (e.g., with verapamil to block efflux) or redesign analogs with reduced logP .

Q. What statistical approaches are robust for analyzing dose-response heterogeneity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.